(2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide
Descripción
Historical Development of Fused Heterocyclic Triazolopyridine Scaffolds
The evolution of triazolopyridine chemistry began with early investigations into nitrogen-rich heterocycles for antimicrobial and anticancer applications. Initial work focused on imidazo[1,2-a]pyridines, which demonstrated sub-micromolar activity against Mycobacterium tuberculosis (Mtb) through iron-chelating mechanisms. By the mid-2010s, researchers began systematically modifying the triazolopyridine core through scaffold-hopping strategies, replacing carbon atoms with nitrogen to enhance polarity and hydrogen-bonding capacity. A pivotal advancement emerged in 2014 with the development of a one-pot synthesis for triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes, enabling rapid diversification of substituents. This method addressed previous limitations in regioselectivity and functional group tolerance, facilitating the incorporation of electron-withdrawing groups and heteroaromatic systems at the 7-position of the triazolopyridine core. Parallel work by Roberge et al. demonstrated the utility of modified Mitsunobu reactions for constructing triazolopyrimidines, providing mechanistic insights into cyclization pathways that informed subsequent triazolopyridine syntheses.
Table 1: Key Milestones in Triazolopyridine Development
Significance of 1,2,4-Oxadiazole Integration in Heterocyclic Systems
The 1,2,4-oxadiazole moiety has become a cornerstone of modern medicinal chemistry due to its unique combination of metabolic stability and hydrogen-bonding capacity. As a bioisostere for ester and amide groups, oxadiazole preserves pharmacophore geometry while resisting hydrolytic degradation—a critical advantage in oral drug development. In triazolopyridine hybrids, the oxadiazole ring at position 7 introduces additional hydrogen-bond acceptors (N1 and O2) that enhance target binding affinity. Computational studies suggest that the oxadiazole's dipole moment (~3.5 D) creates favorable electrostatic interactions with hydrophobic enzyme pockets, complementing the triazolopyridine's π-π stacking capabilities. Recent work has demonstrated that 3-methyl-1,2,4-oxadiazol-5-yl substituents, as seen in the target compound, optimally balance lipophilicity (clogP ~1.8) and polar surface area (~75 Ų) for blood-brain barrier penetration.
Structural Classification and Nomenclature of Triazolopyridine-Oxadiazole Hybrids
The systematic naming of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide follows IUPAC guidelines for fused heterocycles:
- Triazolo[4,3-a]pyridine core : Numbering begins at the bridgehead nitrogen (N1), with the triazole fused to the pyridine at positions 4 (triazole) and 3 (pyridine).
- Oxadiazole substitution : The 3-methyl-1,2,4-oxadiazole group attaches at position 7 of the triazolopyridine, denoted by the "7-(3-methyl-1,2,4-oxadiazol-5-YL)" prefix.
- Side chain modification : The N-methylprop-2-enamide group at position 3 introduces an (E)-configured α,β-unsaturated system, enhancing conformational rigidity.
Structural Comparison of Analogous Hybrids
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on optimizing triazolopyridine-oxadiazole hybrids for kinase inhibition and antimicrobial activity. A 2022 review highlighted 1,2,4-oxadiazoles' potential in neuroprotective agents, suggesting unexplored applications for CNS-targeting hybrids. However, critical gaps persist:
- Synthetic Challenges : While one-pot methods exist for triazolopyridines, introducing oxadiazole at position 7 requires multi-step sequences that limit yield (typically 30-45%).
- SAR Understanding : The synergistic effects of combining triazolopyridine's planar aromaticity with oxadiazole's dipole moment remain poorly characterized.
- In Vivo Profiling : Most reported hybrids lack pharmacokinetic data, particularly regarding cytochrome P450 interactions and oral bioavailability.
Emerging techniques like SF~4~-based linkage offer novel strategies for hybrid stabilization but have not yet been applied to triazolopyridine-oxadiazole systems. The target compound's (E)-enamide side chain presents an opportunity to study how α,β-unsaturation influences target selectivity compared to saturated analogs.
Propiedades
IUPAC Name |
(E)-2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-13(10-15-6-4-3-5-7-15)19(27)21-12-18-24-23-17-11-16(8-9-26(17)18)20-22-14(2)25-28-20/h3-11H,12H2,1-2H3,(H,21,27)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBHQYKQVIBQH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C(=C/C4=CC=CC=C4)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the propenamide moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole and triazole rings.
Reduction: Reduction reactions can occur at the double bond in the propenamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the double bond results in the formation of the corresponding alkane.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's unique structure suggests several potential medicinal applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing oxadiazole and triazole moieties exhibit significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . These findings are supported by disc diffusion methods that reveal zones of inhibition comparable to standard antibiotics.
- Anticancer Properties : Research into similar compounds has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, studies on related structures have demonstrated efficacy against cancer cell lines like K562 and MCF-7 . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Neuropharmacology
Compounds with similar structural motifs have been investigated for neuroprotective effects. The presence of the oxadiazole ring may enhance blood-brain barrier permeability, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Effects
Some derivatives of oxadiazole have shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity is often attributed to the modulation of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Evaluation
A study conducted by Prabhakar et al. involved synthesizing various oxadiazole derivatives and testing their antimicrobial activity. The results indicated that compounds with a pyridine scaffold exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of similar compounds in developing new antibiotics .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on triazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against cancer cell lines. The results demonstrated that certain modifications to the triazole structure significantly enhanced anticancer activity, suggesting a promising avenue for future drug development .
Mecanismo De Acción
The mechanism of action of (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions. Further research is needed to elucidate the specific pathways involved.
Comparación Con Compuestos Similares
Oxadiazole-Triazolopyridine Hybrids
- Structure : Differs by an ethyl group on the oxadiazole (vs. methyl in the target) and a furan-2-yl substituent on the enamide (vs. phenyl).
- Key Differences: Lipophilicity: The ethyl group may increase logP compared to methyl, enhancing membrane permeability.
- Implications : The furan moiety could reduce steric bulk but may decrease metabolic stability due to oxidative susceptibility.
Pyrazolone Derivatives ()
Compound (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one :
- Core Structure : Pyrazolone ring (vs. triazolopyridine-oxadiazole).
- Functional Groups : Nitro group (electron-withdrawing) and acetyl substituent.
- Properties :
- Molecular Weight : 273.24 (lower than the target compound, likely due to simpler heterocycle).
- Lipinski Compliance : Yes (suggesting drug-like properties).
- Comparison : The nitro group may confer higher reactivity but reduce bioavailability due to polarity.
Tetrazole-Containing Analogs ()
Compound 58 :
- Structure : Features a tetrazole ring (bioisostere for carboxylic acids) and pyridine-linked acetamide.
- Key Features :
- Bioisosterism : Tetrazole enhances metabolic stability compared to ester or carboxylate groups.
- Substituents : Methyl-tetrazole and pyridine may facilitate hydrogen bonding and π-stacking.
- Implications : The acetamide group mirrors the enamide in the target compound but with distinct electronic profiles.
General Amide Derivatives ()
Examples include (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide, which replaces the methyl group with a cyano substituent.
- Aromatic Systems: Phenoxy groups introduce bulkier substituents, affecting solubility and steric interactions.
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogy due to incomplete data in .
Research Findings and Structure-Activity Relationships (SAR)
- Oxadiazole Substitutions : Methyl vs. ethyl on oxadiazole influences steric bulk and logP. Methyl groups (target compound) may favor tighter binding in hydrophobic pockets .
- Aromatic Substituents : Phenyl (target) vs. furan (S550-0473) alters π-π interactions. Phenyl’s planar structure enhances stacking with aromatic residues in enzymes .
- Amide vs. Tetrazole : The enamide in the target compound may engage in hydrogen bonding, while tetrazole in analogs serves as a metabolically stable carboxylate replacement .
Actividad Biológica
The compound (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide (CAS Number: 1776051-43-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.4 g/mol. The structure features a triazolo-pyridine core linked to an oxadiazole moiety and a phenylpropene side chain, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1776051-43-4 |
| Molecular Formula | C20H18N6O2 |
| Molecular Weight | 374.4 g/mol |
| Melting Point | N/A |
| Density | N/A |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds with similar structural features. For instance, derivatives of triazolo-pyridines have shown significant antibacterial activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli. One study reported a minimum inhibitory concentration (MIC) of 0.21 µM for certain derivatives against these bacteria, indicating strong antimicrobial properties .
Antifungal and Cytotoxic Effects
The compound's structural analogs have also been evaluated for antifungal activity against Candida species and other fungi. Notably, compounds with similar frameworks exhibited selective action against Gram-positive bacteria and demonstrated cytotoxicity in human cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The structure-activity relationship suggests that modifications in the oxadiazole or triazole components could enhance biological efficacy.
Molecular docking studies have provided insights into the potential mechanisms through which these compounds exert their effects. For example, interactions with vital enzymes such as DNA gyrase were noted, where key residues were engaged through hydrogen bonding and pi-stacking interactions. Such binding affinities are crucial for the expression of antibacterial activity .
Case Studies
- Antimicrobial Efficacy : A series of synthesized thiazolopyridine derivatives were tested against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, showing promising results in both antibacterial and antifungal assays. The most active compound demonstrated a significant growth inhibition zone compared to controls .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents like cisplatin. This suggests potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2E)-2-Methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-3-phenylprop-2-enamide?
- Methodology :
- Stepwise assembly : Use condensation reactions (e.g., aza-Michael addition) to build the triazolo[4,3-a]pyridine core, followed by oxadiazole ring formation via cyclization of amidoxime intermediates .
- Microwave-assisted synthesis : Optimize heterocycle formation (e.g., 1,2,4-oxadiazol-5-yl groups) under controlled microwave conditions to reduce reaction time and improve yields .
- Protecting group strategies : Employ benzyloxycarbonyl (Cbz) or tert-butyl groups to stabilize reactive intermediates during amide bond formation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopic analysis : Use -NMR and -NMR to verify regiochemistry and substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS and analyze fragmentation patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (SHELXT/SHELXL for structure refinement) .
Q. How can density functional theory (DFT) be applied to model this compound's electronic and geometric properties?
- Methodology :
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy, especially for conjugated systems like the enamide group .
- Basis sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for electronic property calculations (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in triazolo-oxadiazole hybrid synthesis?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to map regioselectivity trends in cyclization steps .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR or HPLC to identify intermediate trapping opportunities .
Q. What strategies resolve spectral ambiguities in complex heterocyclic systems (e.g., overlapping NMR signals)?
- Methodology :
- 2D NMR techniques : Use HSQC and HMBC to assign - correlations in crowded aromatic regions .
- Isotopic labeling : Introduce or isotopes at key positions (e.g., triazole nitrogens) to simplify signal assignments .
Q. How can computational models be validated against experimental data for this compound?
- Methodology :
- Benchmarking : Compare DFT-predicted bond lengths/angles with X-ray crystallographic data .
- Thermochemical validation : Calculate atomization energies and ionization potentials using high-level composite methods (e.g., G4) to assess functional accuracy .
Q. What in silico approaches predict the biological activity of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against targets like kinases or oxidoreductases, leveraging pyrazolo-pyrimidine derivative frameworks as templates .
- QSAR modeling : Train models on triazolo-oxadiazole datasets to correlate substituent effects (e.g., methyl groups) with bioactivity .
Q. How can discrepancies between computational predictions and experimental results be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
